4-Iodo-2-metilbenzotiazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 4-Iodo-2-methylbenzothiazole, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method is the cyclization of thioamide . These synthetic approaches have been developed over the years, and they continue to evolve, offering more efficient and environmentally friendly methods .Aplicaciones Científicas De Investigación

Síntesis de colorantes sustituidos con yodo

4-Iodo-2-metilbenzotiazol se utiliza en la síntesis de colorantes sustituidos con yodo. La ruta sintética para la preparación de colorantes tiacarbocíanicos que contienen yodo incluye la preparación de benzotiazoles sustituidos con yodo . La introducción de átomos de yodo en las moléculas de colorante conduce a un desplazamiento hacia el rojo del máximo de absorción .

Composiciones fotosensibles

Los colorantes basados en sales de benzotiazolium, incluidos los estirilos, se utilizan como sensibilizadores en composiciones fotosensibles . Estos colorantes son de particular interés debido a su posible uso en terapia fotodinámica (PDT) como fotogeneradores de oxígeno singlete .

Bioquímica

En bioquímica, estos colorantes se utilizan como compuestos reporter asociados con nucleótidos de ADN . Esta aplicación es crucial para diversas investigaciones biológicas y médicas.

Terapia fotodinámica

Los colorantes benzotiazólicos catiónicos se están estudiando para su uso en terapia fotodinámica (PDT) como fotogeneradores de oxígeno singlete . La introducción de átomos de yodo en la molécula del sensibilizador del colorante aumenta la eficiencia de la fotogeneración de oxígeno singlete .

Unión de proteínas

Se ha desarrollado un método para la síntesis de algunos colorantes cianina esquarílicos con heterociclos catiónicos benzotiazólicos para la unión a proteínas como las albúminas séricas bovina y humana . Esto tiene aplicaciones potenciales en el campo de la bioquímica y el diagnóstico médico.

Diseño de fármacos

Los benzotiazoles, incluidos los benzotiazoles sustituidos con 2-amino y 2-mercapto, atraen un gran interés de los investigadores para el diseño de fármacos debido a su alta actividad biológica y farmacológica . Las reacciones de los derivados de 2-amino- y 2-mercaptotiazol proporcionan herramientas poderosas y modernas para el diseño de una amplia variedad de azoles aromáticos .

Direcciones Futuras

The future of benzothiazole research is promising, with recent advances in green chemistry leading to more efficient and environmentally friendly synthesis methods . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they will continue to be a focus of medicinal chemistry research .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to interact with various biological targets, including bcl-2, a key enzyme involved in apoptosis

Mode of Action

Benzothiazole derivatives have been reported to inhibit bcl-2, an anti-apoptotic protein . This suggests that 4-Iodo-2-methylbenzothiazole might interact with its targets to induce apoptosis, but further studies are required to confirm this hypothesis.

Biochemical Pathways

It is known that modulation of bcl-2 activity can affect apoptosis, a crucial process in cell survival and death . Therefore, it is plausible that 4-Iodo-2-methylbenzothiazole might influence pathways related to apoptosis.

Pharmacokinetics

These properties are critical for the bioavailability and efficacy of a drug

Result of Action

If 4-iodo-2-methylbenzothiazole acts similarly to other benzothiazole derivatives, it might induce apoptosis in cells by inhibiting anti-apoptotic proteins like bcl-2

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound

Análisis Bioquímico

Biochemical Properties

4-Iodo-2-methylbenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the BCL-2 family of proteins, which are key regulators of apoptosis. The compound binds to the anti-apoptotic proteins BCL-2 and BCL-XL, inhibiting their function and promoting the apoptotic pathway. This interaction is crucial in cancer research, as it can potentially lead to the development of new cancer therapies .

Cellular Effects

The effects of 4-Iodo-2-methylbenzothiazole on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. It influences cell signaling pathways, particularly those involved in cell survival and death. Additionally, 4-Iodo-2-methylbenzothiazole affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby altering cellular metabolism and promoting cell death .

Molecular Mechanism

At the molecular level, 4-Iodo-2-methylbenzothiazole exerts its effects through specific binding interactions with biomolecules. It binds to the BH3 domain of BCL-2 family proteins, inhibiting their anti-apoptotic function. This binding prevents the interaction of BCL-2 with pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from mitochondria and activation of the caspase cascade. This cascade ultimately results in programmed cell death. Additionally, 4-Iodo-2-methylbenzothiazole may influence gene expression by modulating transcription factors involved in apoptosis .

Dosage Effects in Animal Models

The effects of 4-Iodo-2-methylbenzothiazole vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

4-Iodo-2-methylbenzothiazole is involved in several metabolic pathways, primarily those related to apoptosis. It interacts with enzymes such as caspases, which play a critical role in the execution phase of apoptosis. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell survival and death. These interactions underscore the compound’s potential as a modulator of metabolic pathways in cancer therapy .

Transport and Distribution

Within cells and tissues, 4-Iodo-2-methylbenzothiazole is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in mitochondria, where it exerts its apoptotic effects. This localization is crucial for its function, as the mitochondria are central to the regulation of apoptosis .

Subcellular Localization

The subcellular localization of 4-Iodo-2-methylbenzothiazole is primarily in the mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to the mitochondrial membrane. Once localized, 4-Iodo-2-methylbenzothiazole interacts with mitochondrial proteins to induce apoptosis. This targeted approach enhances its efficacy and reduces off-target effects .

Propiedades

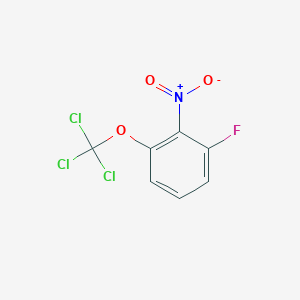

IUPAC Name |

4-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZZMLIIOOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)

![Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1402228.png)

![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)

![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)